molecular formula C22H13F3O5S B2504201 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 315715-62-9

3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2504201
CAS RN: 315715-62-9
M. Wt: 446.4
InChI Key: BBLOCJKFYXLEBL-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate, is a multifaceted molecule that incorporates several functional groups and structural motifs common in organic chemistry, particularly in the realm of heterocyclic compounds. The molecule features a chromene core, which is a common structure in natural products and synthetic pharmaceuticals, and is substituted with a trifluoromethyl group, a methoxyphenyl group, and a thiophene carboxylate moiety. These substituents are known to influence the chemical reactivity and physical properties of the molecule, making it a potential candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related trifluoromethylated chromene derivatives has been reported using one-pot multicomponent reactions, which are efficient and convenient methods for constructing complex molecules . Similarly, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-ones, which share a similar trifluoromethyl and chromene motif with our compound of interest, has been achieved through the generation of electrophilic trifluoromethylthio species in situ . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate methoxyphenyl and thiophene-2-carboxylate components.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often confirmed using spectroscopic methods such as NMR and high-resolution mass spectrometry, as well as single-crystal X-ray analysis . These techniques would be essential in determining the precise structure of the compound , ensuring that the desired product has been synthesized with the correct stereochemistry and substitution pattern.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical transformations, including alkenylation reactions catalyzed by indium triflate under microwave-assisted conditions . Additionally, the trifluoromethyl group can participate in further transformations, such as the formation of quinolinone derivatives upon treatment with ammonium acetate . The thiophene moiety could also engage in photoinduced intramolecular coupling reactions, as demonstrated in the synthesis of angular tricyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their functional groups. For instance, the presence of a trifluoromethyl group can significantly affect the molecule's lipophilicity and electronic properties . The methoxy group can contribute to the molecule's overall polarity and potential for hydrogen bonding . The thiophene ring is known for its aromaticity and ability to participate in π-π stacking interactions, which can impact the molecule's solid-state behavior and potential for crystal formation . Additionally, the presence of multiple carbonyl groups within the molecule can lead to specific vibrational frequencies observable in FT-IR spectra, and the molecule's electronic properties can be studied through HOMO-LUMO analysis .

Scientific Research Applications

Organic Synthesis and Reactions

The synthesis and reactions of related chromen derivatives have been extensively studied. For instance, Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrating reactions with aniline and o-phenylenediamine, leading to various derivatives through thermal cyclization and hydrolysis processes (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003). This highlights the compound's role in facilitating diverse organic transformations.

Antibacterial Applications

Behrami et al. (2019) reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. Their research underscores the potential of chromen derivatives in developing new antibacterial agents, offering insights into their application in combating microbial resistance (Behrami, A., & Dobroshi, F., 2019).

Photochemical Studies

Dalal et al. (2017) investigated the photo-reorganization of certain chromen-4-ones, providing a method for synthesizing angular pentacyclic compounds. This research contributes to the understanding of photochemical reactions in chromen derivatives, which can be applied in the development of photoresponsive materials (Dalal, A., Khanna, R., Kumar, P., & Kamboj, R. C., 2017).

Antimicrobial and Antioxidant Activities

Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-5-carboxylates derivatives, demonstrating their antimicrobial and antioxidant properties. This study indicates the potential of such compounds in developing new therapeutic agents with antimicrobial and antioxidant activities (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).

Antiproliferative and Tumor Cell Selectivity

Thomas et al. (2017) explored the anti-proliferative activity and tumor cell selectivity of thiophene derivatives, highlighting their potential in cancer therapy. Their research emphasizes the importance of structural modifications in enhancing tumor selectivity and therapeutic efficacy (Thomas, J., Jecic, A., Vanstreels, E., van Berckelaer, L., Romagnoli, R., Dehaen, W., Liekens, S., & Balzarini, J., 2017).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Future work could involve exploring its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3O5S/c1-28-15-6-3-2-5-13(15)18-19(26)14-9-8-12(29-21(27)17-7-4-10-31-17)11-16(14)30-20(18)22(23,24)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLOCJKFYXLEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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